molecular formula C18H11FN4O4S B2775156 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895012-29-0

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2775156
CAS No.: 895012-29-0
M. Wt: 398.37
InChI Key: MKFKGKLSUDGVPJ-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The chemical shifts in the NMR spectra can provide information about the environment of the atoms in the molecule .


Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, have been found in many potent biologically active compounds . They have been used in the synthesis of new benzothiazole-based anti-tubercular compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Solid-Phase Synthesis Techniques

    The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones provides a foundational methodology for creating complex molecules, showcasing the utility of solid-phase reactions in synthesizing compounds with potential biological activities. Such methodologies could be applicable for synthesizing derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide for further biological evaluation (Jung Lee et al., 1999).

  • Antimicrobial and Antituberculosis Activity

    Thiazole and benzothiazole derivatives have shown significant potential as antimicrobial and antituberculosis agents. The design and synthesis of thiazole-aminopiperidine hybrid analogues demonstrate this class's potential in targeting Mycobacterium tuberculosis, suggesting that structurally related compounds like N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide could be explored for similar activities (V. U. Jeankumar et al., 2013).

Potential Therapeutic Applications

  • Anticancer Properties

    Compounds featuring fluorobenzo and furan moieties have been investigated for their anticancer potential. Novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity illustrate the importance of fluorine substitution in enhancing biological activity, suggesting that N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide may also possess anticancer properties worth investigating (A. G. Hammam et al., 2005).

  • Influenza A Virus Inhibition

    Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, highlighting the potential of furan derivatives in developing antiviral therapeutics. This suggests a potential research avenue for N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide in antiviral drug development (Yu Yongshi et al., 2017).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O4S/c19-12-4-1-5-14-16(12)21-18(28-14)22(10-11-3-2-8-20-9-11)17(24)13-6-7-15(27-13)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFKGKLSUDGVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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